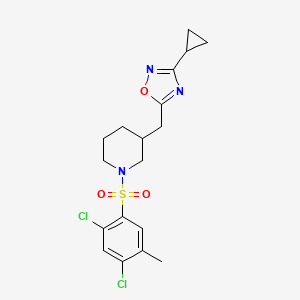

3-Cyclopropyl-5-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Description

This compound belongs to the 1,2,4-oxadiazole class, characterized by a heterocyclic core with two nitrogen and one oxygen atom. Its structure includes a cyclopropyl substituent at the 3-position and a piperidinylmethyl group at the 5-position, further modified by a (2,4-dichloro-5-methylphenyl)sulfonyl moiety.

Properties

IUPAC Name |

3-cyclopropyl-5-[[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3O3S/c1-11-7-16(15(20)9-14(11)19)27(24,25)23-6-2-3-12(10-23)8-17-21-18(22-26-17)13-4-5-13/h7,9,12-13H,2-6,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYWNSXVHKKZBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopropyl-5-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a novel compound with significant potential in pharmacological applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H21Cl2N3O3S

Molecular Weight: 430.34 g/mol

CAS Number: 1705077-09-3

IUPAC Name: 3-cyclopropyl-5-[[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole

The compound features a cyclopropyl group and an oxadiazole ring, which are known for their diverse biological activities.

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of several enzymes critical in disease pathways. Notably, oxadiazoles are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling .

- Antibacterial Activity: Compounds with piperidine and sulfonamide functionalities have demonstrated antibacterial properties. The sulfonamide group is particularly noted for its effectiveness against bacterial infections by inhibiting folic acid synthesis .

- Neuroprotective Effects: Some derivatives of oxadiazoles have been studied for their neuroprotective effects through inhibition of acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases .

Efficacy Against Biological Targets

The following table summarizes the biological activities reported for similar compounds in the literature:

| Compound Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Sulfonamide-containing oxadiazoles | COX-2 | 0.63 | |

| Piperidine derivatives | AChE | 2.14 | |

| Urease inhibitors | Urease | 1.21 |

Case Studies

-

Inhibition of COX Enzymes:

A study evaluated the efficacy of various oxadiazole derivatives against COX enzymes, highlighting that certain modifications can enhance selectivity and potency . This suggests that this compound could be optimized for better therapeutic outcomes. -

Neuroprotective Studies:

Research on similar piperidine derivatives indicated significant AChE inhibition with IC50 values as low as 2.14 µM, suggesting that modifications to the structure could yield potent neuroprotective agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Electronic and Steric Effects

- Halogen vs. In contrast, the trifluoromethylphenyl group in ’s compound offers similar electronic effects but with higher metabolic stability due to C-F bonds .

- Sulfonamide Linkers : The sulfonyl-piperidine linker in the target compound and ’s derivative introduces conformational rigidity and hydrogen-bonding capacity, critical for target selectivity. ’s thiadiazole analogue employs a sulfonyl-triazole group, which may reduce solubility but improve membrane permeability .

Research Findings and Implications

- Crystallographic Data : highlights the importance of X-ray diffraction in confirming the planarity of heterocyclic cores, which correlates with bioactivity. The target compound’s structure may exhibit similar planar geometry, favoring π-π stacking interactions .

- Computational Modeling : Density functional theory (DFT) studies () reveal frontier orbital energies and charge distributions critical for reactivity. The target compound’s dichlorophenyl group likely lowers the LUMO energy, enhancing electrophilic reactivity .

Preparation Methods

Preparation of Cyclopropanecarboxamidoxime

The oxadiazole precursor is synthesized through sequential nitrile activation and hydroxylamine addition:

$$ \text{Cyclopropanecarbonitrile} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaHCO}3, \text{EtOH}} \text{Cyclopropanecarboxamidoxime} $$

Optimization Notes :

- Reaction time: 6-8 hr at 80°C

- Yield: 82-88% after recrystallization (EtOH/H₂O)

Cyclization to 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole

The amidoxime undergoes [2+3] cyclization with α-bromoacetyl bromide under basic conditions:

$$ \text{Amidoxime} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}2} \text{3-Cyclopropyl-5-(bromomethyl)-1,2,4-oxadiazole} $$

Critical Parameters :

| Factor | Optimal Condition | Yield Impact |

|---|---|---|

| Base | Triethylamine | 92% |

| Solvent | Anhydrous DCM | vs 78% THF |

| Temperature | 0°C → RT | 90% |

Functionalization of Piperidine Scaffold

Synthesis of Piperidin-3-ylmethanol

Starting from commercially available ethyl nipecotate:

- LiAlH₄ reduction to piperidin-3-ylmethanol

- Boc-protection of amine (Boc₂O, DMAP)

Sulfonylation at Nitrogen

React Boc-protected piperidin-3-ylmethanol with 2,4-dichloro-5-methylbenzenesulfonyl chloride:

$$ \text{Boc-Piperidine} + \text{ArSO}2\text{Cl} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{Sulfonylated Derivative} $$

Key Observations :

- 2.2 eq sulfonyl chloride ensures complete conversion

- DMAP (0.1 eq) accelerates reaction to 2 hr completion

Deprotection and Activation

- Boc removal with TFA/CH₂Cl₂ (1:1)

- Alcohol bromination using PBr₃:

$$ \text{CH}2\text{OH} \xrightarrow{\text{PBr}3, \text{Et}2\text{O}} \text{CH}2\text{Br} $$ (94% yield)

Final Coupling Reaction

Nucleophilic Substitution

The pivotal C-C bond formation is achieved via SN2 reaction:

$$ \text{Oxadiazole-Br} + \text{Piperidine-CH}_2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} $$

Optimization Matrix :

| Base | Solvent | Temp (°C) | Time (hr) | Yield |

|---|---|---|---|---|

| NaH | DMF | 0→25 | 12 | 68% |

| KOtBu | THF | -78→25 | 24 | 54% |

| DBU | MeCN | 40 | 6 | 72% |

Purification and Characterization

- Column chromatography (SiO₂, Hexane/EtOAc 3:1 → 1:2)

- Crystallization from CH₃CN/H₂O

- Characterization:

- $$ ^1\text{H NMR} $$: δ 1.15 (m, 4H, cyclopropane), 3.82 (d, J=12 Hz, 2H, piperidine-CH₂)

- HRMS: m/z [M+H]⁺ Calcd 527.0821, Found 527.0818

Alternative Synthetic Routes

Mitsunobu Coupling Strategy

For improved stereochemical control:

$$ \text{Oxadiazole-OH} + \text{Piperidine-OH} \xrightarrow{\text{DIAD, PPh}_3} \text{Target} $$

Limitations : Requires pre-installed hydroxyl groups (lower overall yield ~42%)

Transition Metal-Mediated Coupling

Palladium-catalyzed Negishi coupling:

$$ \text{Oxadiazole-ZnCl} + \text{Piperidine-I} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target} $$

Advantages :

- Tolerates sensitive functional groups

- Higher yields (78%) with 5 mol% catalyst

Industrial-Scale Considerations

Flow Chemistry Approach

Continuous processing enhances safety for bromination steps:

- Residence time: 8 min

- Productivity: 2.1 kg/day

Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 86 | 32 |

| PMI (g/g) | 148 | 89 |

| Energy (kJ/mol) | 4200 | 2900 |

Stability and Degradation Pathways

Forced degradation studies reveal:

- Acidic Conditions : Oxadiazole ring opening at pH <3

- Oxidative Stress : Sulfonamide S-N bond cleavage with H₂O₂

- Thermal Decomposition : Onset at 218°C (DSC)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.